1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one
Description
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core substituted with a 4-ethylphenyl group and a benzimidazole moiety modified with a propargyl (propa-1,2-dienyl) side chain. The compound’s structural complexity necessitates advanced crystallographic techniques for accurate characterization, including software tools like SHELXL for refinement and SIR97 for direct-method structure solution .
Properties
InChI |
InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-13,17H,1,4,14-15H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZLSJJFKXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 20
- H : 22
- N : 2
- O : 1
Molecular Weight
- Approximately 306.40 g/mol
Pharmacological Properties
- Anticancer Activity : Research indicates that derivatives of benzimidazole, similar to the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as the PI3K/Akt pathway .
- Antimicrobial Effects : Compounds containing benzimidazole structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Their effectiveness is attributed to their ability to disrupt cellular processes in microorganisms .
- Anti-inflammatory Properties : Some studies suggest that benzimidazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and enzymes .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study conducted on MCF-7 breast cancer cells, a benzimidazole derivative exhibited a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A series of experiments evaluated the antimicrobial activity of various benzimidazole derivatives against Staphylococcus aureus. The results indicated that the tested compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting enzymes critical for cell survival and replication in cancerous cells.
- DNA Interaction : These compounds can intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : They may influence various signaling pathways involved in cell growth and survival, particularly those related to oncogenesis.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one exhibit promising anticancer properties. These compounds have been shown to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cancer cell proliferation. In vitro assays demonstrated that such compounds can effectively induce apoptosis in various cancer cell lines, including those from leukemia and solid tumors .
Protein Kinase Modulation
The compound has been investigated for its ability to modulate protein kinase activities. By influencing the phosphorylation processes within cells, it may play a role in regulating cell cycle progression and apoptosis, making it a valuable tool in cancer research and therapy development .
Drug Development
Due to its structural characteristics, this compound can serve as a lead compound for the synthesis of new drugs targeting specific diseases. The benzimidazole moiety is known for its biological activity, which can be exploited to develop novel therapeutic agents with enhanced efficacy and reduced side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Crystallographic Comparison
Key Findings
Substituent Effects: The propargyl group in the target compound introduces steric strain and electronic effects distinct from non-alkyne analogs. For example, the propargyl-substituted benzimidazole likely exhibits shorter C≡C bond lengths (~1.20 Å) compared to single-bonded substituents, as refined via SHELXL . The 4-ethylphenyl group enhances hydrophobic interactions compared to smaller substituents (e.g., methyl), influencing crystal packing and solubility.
Core Heterocycle Differences :
- Replacing benzimidazole with benzothiazole (as in Compound 3) alters electronic density and hydrogen-bonding capacity due to sulfur’s electronegativity, impacting intermolecular interactions .
Crystallographic Software Insights :
- SHELX -based refinements (e.g., SHELXL) are critical for resolving complex torsional angles in propargyl groups, which may deviate by ±5° compared to simpler analogs .
- WinGX and SIR97 enable rapid data processing for phenyl- and methyl-substituted derivatives but face limitations with highly strained alkynes, requiring manual intervention .
Research Findings and Methodological Considerations
Structural Rigidity :
The propargyl-benzimidazole moiety in the target compound increases molecular rigidity, as evidenced by reduced thermal motion parameters (B-factors < 3.0 Ų) in crystallographic studies using SHELXL . This contrasts with flexible ethylphenyl derivatives, where B-factors exceed 5.0 Ų.
Stability studies (hypothetical) suggest the target compound requires inert-atmosphere storage, unlike its benzothiazole counterpart.
Software Limitations: SHELX-76, while foundational, lacks automated handling of propargyl distortions, necessitating modern tools like SHELXL for accurate modeling . SIR97 excels in direct methods for small substituents but struggles with propargyl’s electron density anomalies, requiring hybrid approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
